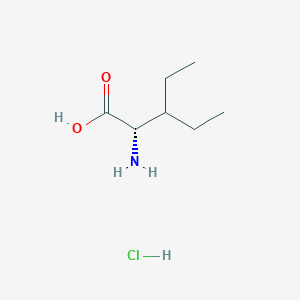![molecular formula C13H14N4O B2917164 N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide CAS No. 2361641-55-4](/img/structure/B2917164.png)
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide selectively targets the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. This compound acts as a negative allosteric modulator of mGluR5, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. By inhibiting the activity of mGluR5, this compound can modulate the release of neurotransmitters and affect various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in addiction models. This compound has also been shown to have analgesic effects and reduce seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more selective and potent mGluR5 antagonists that can be used in clinical settings. Additionally, research could focus on the development of novel delivery methods for this compound to improve its pharmacokinetic properties and enhance its therapeutic potential. Finally, further studies are needed to elucidate the long-term effects of this compound and its potential for tolerance and dependence.
Synthesemethoden
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methylpyrazole-1-carboxylic acid with 3-bromopyridine, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with prop-2-enoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of fragile X syndrome, autism, addiction, anxiety, depression, and schizophrenia. This compound has also been studied for its potential use in the treatment of pain and epilepsy.
Eigenschaften
IUPAC Name |
N-[[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-13(18)15-9-11-4-5-12(14-8-11)17-7-6-10(2)16-17/h3-8H,1,9H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWERVWCSOJALMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


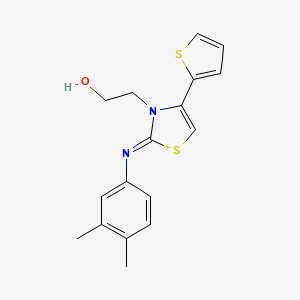
![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

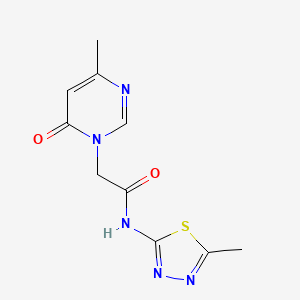
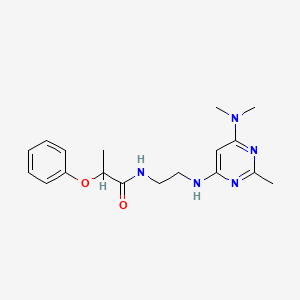

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917094.png)
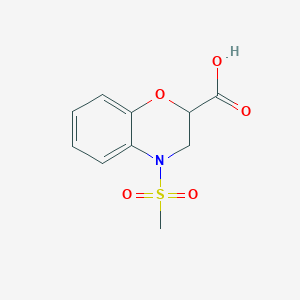
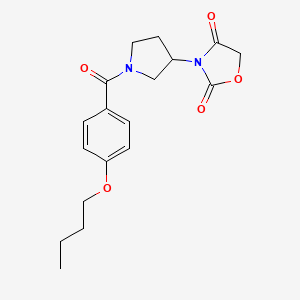
![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2917100.png)
